1-(Morpholinomethyl)cyclohexan-1-ol
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Overview
Description
1-(Morpholinomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C11H21NO2 It is a derivative of cyclohexanol, where a morpholinomethyl group is attached to the cyclohexane ring
Mechanism of Action
Target of Action
The primary targets of 1-(Morpholinomethyl)cyclohexan-1-ol are human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . These enzymes play crucial roles in various biological processes. Legumain, a cysteine protease, is involved in protein degradation and processing, while cholinesterases are responsible for the breakdown of acetylcholine, a key neurotransmitter in the nervous system .
Mode of Action
The compound interacts with its targets through binding at the active sites of these enzymes. The morpholine moiety of the compound is believed to contribute to its binding affinity, potentially through hydrogen bonding or other intermolecular interactions . The exact nature of these interactions and the resulting changes in enzyme activity are subjects of ongoing research.
Biochemical Pathways
For instance, inhibition of legumain could impact protein degradation pathways, while modulation of cholinesterase activity could affect neurotransmission .
Pharmacokinetics
The presence of the morpholine moiety is known to improve metabolic stability and enhance pharmacokinetic properties, particularly for central nervous system drugs .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its target enzymes. By modulating the activity of legumain and cholinesterases, it could potentially influence a range of cellular processes, from protein degradation to neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Morpholinomethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with morpholine in the presence of formaldehyde. This reaction typically proceeds via a Mannich reaction, where the morpholine and formaldehyde react to form a morpholinomethyl intermediate, which then reacts with cyclohexanone to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholinomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
1-(Morpholinomethyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol derivative of cyclohexane.
Morpholine: A heterocyclic amine with a similar structure to the morpholinomethyl group.
1-(Piperidin-1-ylmethyl)cyclohexan-1-ol: A compound with a similar structure but with a piperidine group instead of morpholine.
Uniqueness
1-(Morpholinomethyl)cyclohexan-1-ol is unique due to the presence of both a morpholinomethyl group and a cyclohexanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-11(4-2-1-3-5-11)10-12-6-8-14-9-7-12/h13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTSZRWBWHWGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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